Cas no 55484-11-2 (2-chloro-1-(pyridin-3-yl)ethan-1-one)

2-Chloro-1-(pyridin-3-yl)ethan-1-one is a versatile organic compound featuring a pyridine ring linked to a chloroacetyl group. This structure makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. The presence of both the pyridine and reactive chloroacetyl moiety allows for selective functionalization, enabling its use in nucleophilic substitution and condensation reactions. Its high purity and stability under controlled conditions ensure consistent performance in laboratory and industrial applications. The compound is particularly useful in the synthesis of biologically active molecules, offering a reliable building block for researchers and manufacturers seeking to develop novel compounds with tailored properties.
2-chloro-1-(pyridin-3-yl)ethan-1-one structure
55484-11-2 structure
商品名:2-chloro-1-(pyridin-3-yl)ethan-1-one
CAS番号:55484-11-2
MF:C7H6NOCl
メガワット:155.58164
MDL:MFCD08447093
CID:860423
PubChem ID:416252

2-chloro-1-(pyridin-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-Chloro-1-(pyridin-3-yl)ethanone
    • 2-chloro-1-pyridin-3-ylethanone
    • 2-chloro-1-(pyridin-3-yl)ethan-1-one
    • Ethanone, 2-chloro-1-(3-pyridinyl)- (9CI)
    • EN300-817759
    • SCHEMBL3829645
    • 55484-11-2
    • 2-Chloranyl-1-pyridin-3-yl-ethanone
    • MX6ZS5XZS9
    • CHEMBL4289415
    • DTXSID80328996
    • AKOS006344512
    • Ethanone, 2-chloro-1-(3-pyridinyl)-
    • F2108-0088
    • CS-0269317
    • DA-04917
    • 3-chloroacetylpyridine
    • RVOFYCMAWQUUEI-UHFFFAOYSA-N
    • 2-Chloro-1-(3-pyridinyl)ethanone
    • MDL: MFCD08447093
    • インチ: InChI=1S/C7H6ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2
    • InChIKey: RVOFYCMAWQUUEI-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CN=C1)C(=O)CCl

計算された属性

  • せいみつぶんしりょう: 155.01388
  • どういたいしつりょう: 155.0137915g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • PSA: 29.96

2-chloro-1-(pyridin-3-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B427218-50mg
2-chloro-1-(pyridin-3-yl)ethanone hydrochloride
55484-11-2
50mg
$ 115.00 2022-06-07
Life Chemicals
F2108-0088-10g
2-chloro-1-(pyridin-3-yl)ethan-1-one
55484-11-2 95%+
10g
$353.0 2023-09-06
Enamine
EN300-817759-0.05g
2-chloro-1-(pyridin-3-yl)ethan-1-one
55484-11-2 95.0%
0.05g
$69.0 2025-03-21
Enamine
EN300-817759-2.5g
2-chloro-1-(pyridin-3-yl)ethan-1-one
55484-11-2 95.0%
2.5g
$156.0 2025-03-21
Life Chemicals
F2108-0088-0.5g
2-chloro-1-(pyridin-3-yl)ethan-1-one
55484-11-2 95%+
0.5g
$79.0 2023-09-06
Life Chemicals
F2108-0088-0.25g
2-chloro-1-(pyridin-3-yl)ethan-1-one
55484-11-2 95%+
0.25g
$75.0 2023-09-06
Enamine
EN300-817759-10.0g
2-chloro-1-(pyridin-3-yl)ethan-1-one
55484-11-2 95.0%
10.0g
$482.0 2025-03-21
Alichem
A029183920-1g
2-Chloro-1-(pyridin-3-yl)ethanone
55484-11-2 95%
1g
$464.52 2023-09-01
Enamine
EN300-817759-10g
2-chloro-1-(pyridin-3-yl)ethan-1-one
55484-11-2
10g
$482.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339987-2.5g
2-Chloro-1-(pyridin-3-yl)ethan-1-one
55484-11-2 95+%
2.5g
¥4212.00 2024-05-09

2-chloro-1-(pyridin-3-yl)ethan-1-one 関連文献

2-chloro-1-(pyridin-3-yl)ethan-1-oneに関する追加情報

2-Chloro-1-(Pyridin-3-Yl)Ethan-1-One (CAS No. 55484-11-2): A Comprehensive Overview

Introduction to 2-Chloro-1-(Pyridin-3-Yl)Ethan-1-One

2-Chloro-1-(pyridin-3-yl)ethan-1-one, also identified by its CAS No. 55484-11-2, is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound, characterized by its unique molecular structure, has garnered attention due to its potential in pharmaceuticals, agrochemicals, and advanced materials. Recent studies have further elucidated its properties, making it a subject of interest for researchers and industry professionals alike.

Molecular Structure and Properties

The molecular structure of 2-chloro-1-(pyridin-3-yl)ethanone comprises a pyridine ring substituted at the third position with a ketone group and a chlorine atom at the second position. This arrangement imparts unique electronic and steric properties to the molecule, influencing its reactivity and stability. The compound exhibits a melting point of approximately 90°C and is sparingly soluble in water, with higher solubility in organic solvents such as dichloromethane and ethyl acetate.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure of CAS No. 55484-11-2, revealing its potential as a versatile building block in organic synthesis. Its ability to participate in nucleophilic attacks and electrophilic substitutions makes it an attractive candidate for synthesizing complex molecules.

Synthesis and Production Methods

The synthesis of 2-chloro-pyridine-derived ethanone involves several routes, with the most common being the Friedel-Crafts acylation reaction followed by chlorination. Recent research has explored greener methodologies, such as microwave-assisted synthesis, which significantly reduces reaction time while maintaining high yields.

In addition to traditional methods, modern techniques like continuous flow chemistry have been employed to produce CAS No. 55484-11_2 on an industrial scale. These methods not only enhance productivity but also align with sustainability goals by minimizing waste and energy consumption.

Applications in Pharmaceutical Research

One of the most promising applications of 2-chloro-pyridine-derived ethanone lies in the pharmaceutical industry. Studies have shown that this compound exhibits potential as a lead molecule for developing anti-inflammatory agents due to its ability to inhibit certain enzymes involved in inflammatory pathways.

Preliminary pharmacokinetic studies indicate that CAS No. 55484_1_2_ has favorable bioavailability profiles, making it a viable candidate for further drug development. Researchers are currently exploring its efficacy against chronic inflammatory diseases such as arthritis and asthma.

Moreover, recent investigations into its antiviral properties have revealed that 2-chloro-pyridine-derived ethanone_ can inhibit viral replication mechanisms, opening new avenues for antiviral drug design.

Role in Agrochemical Development

Beyond pharmaceuticals, CAS No. 55484_1_2_ has found applications in agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to modulate plant enzyme activity makes it valuable for developing compounds that enhance crop resistance against pests and diseases.

Recent field trials have demonstrated that derivatives of 2-chloro-pyridine-derived ethanone_ exhibit high efficacy against fungal pathogens without adverse effects on beneficial soil microorganisms. This suggests its potential for sustainable agriculture practices.

Environmental Impact and Safety Considerations

Evaluating the environmental impact of CAS No. 55484_1_2 is crucial for ensuring its safe use in various applications. Studies conducted under controlled conditions indicate that this compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in the environment.

Additionally, toxicological assessments have shown that 2-chloro-pyridine-derived ethanone_ has low acute toxicity to aquatic organisms when administered at concentrations relevant to agricultural use scenarios.

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